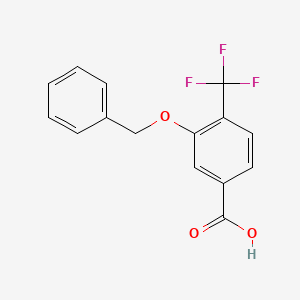

3-(Benzyloxy)-4-(trifluoromethyl)benzoic acid

Description

3-(Benzyloxy)-4-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of a benzyloxy group and a trifluoromethyl group attached to a benzoic acid core

Propriétés

IUPAC Name |

3-phenylmethoxy-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O3/c16-15(17,18)12-7-6-11(14(19)20)8-13(12)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCSLOOFJVWUBNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Nitration of 4-Trifluoromethylbenzoic Acid

The synthesis begins with nitration of 4-trifluoromethylbenzoic acid. The electron-withdrawing trifluoromethyl group directs electrophilic substitution to the meta position relative to the carboxylic acid, yielding 3-nitro-4-trifluoromethylbenzoic acid. Nitration is performed using concentrated nitric acid and sulfuric acid at 0–5°C, achieving >85% yield.

Reduction to 3-Amino-4-trifluoromethylbenzoic Acid

Catalytic hydrogenation of the nitro group employs palladium on carbon (Pd/C, 10 wt%) under 3 bar H2 pressure in methanol at 25°C. This step quantitatively reduces the nitro group to an amine without affecting the trifluoromethyl or carboxylic acid functionalities.

Diazotization and Hydrolysis to 3-Hydroxy-4-trifluoromethylbenzoic Acid

The amine is diazotized with sodium nitrite (NaNO2) in aqueous HCl at 0°C, followed by hydrolysis in boiling water to yield the phenolic intermediate. This step typically proceeds in 70–75% yield, with careful pH control to minimize side reactions.

Benzyloxy Group Introduction via Alkylation

The phenolic hydroxyl group is alkylated using benzyl bromide in the presence of potassium carbonate (K2CO3) in acetone at 60°C. Protecting the carboxylic acid as a methyl ester prior to alkylation (using dimethyl sulfate in basic conditions) prevents side reactions, achieving 80–85% yield. Subsequent ester hydrolysis with lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water restores the carboxylic acid.

Key Data:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Nitration | HNO3/H2SO4, 0–5°C | 85 |

| Reduction | H2/Pd/C, MeOH, 25°C | >95 |

| Diazotization/Hydrolysis | NaNO2/HCl → H2O, 100°C | 70–75 |

| Alkylation | BnBr, K2CO3, acetone, 60°C | 80–85 |

Directed ortho-Metalation Strategy

Substrate Preparation

Methyl 4-trifluoromethylbenzoate is treated with lithium diisopropylamide (LDA) at −78°C in THF to deprotonate the position ortho to the trifluoromethyl group. Quenching the aryllithium intermediate with trimethylborate forms the boronic acid derivative.

Suzuki-Miyaura Coupling

The boronic acid undergoes Suzuki coupling with benzyloxy-substituted aryl halides (e.g., 1-benzyloxy-3-bromobenzene) using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) and sodium methoxide in toluene/water (3:1) at 80°C. This step installs the benzyloxy group at position 3 with 65–70% yield.

Ester Hydrolysis

The methyl ester is hydrolyzed using LiOH in THF/water at 25°C, yielding the final product in >90% yield.

Optimization Insight:

- Solvent System: A toluene/water mixture minimizes side reactions during coupling.

- Catalyst Loading: 5 mol% Pd(PPh3)4 balances cost and efficiency.

Reductive Amination Pathway

Aldehyde Intermediate Synthesis

4-Trifluoromethylbenzaldehyde is alkylated with benzyl bromide using K2CO3 in acetone, yielding 3-benzyloxy-4-trifluoromethylbenzaldehyde (yield: 70%).

Oxidation to Carboxylic Acid

The aldehyde is oxidized to the carboxylic acid using a cobalt(II)/copper(II) catalyst system (Co(OAc)2·4H2O/Cu(OAc)2·H2O) under oxygen atmosphere in water at 70°C. This method, adapted from recent protocols, achieves 99% conversion.

Advantages:

- Green Chemistry: Water serves as the solvent, reducing environmental impact.

- Catalyst Efficiency: 0.3 mol% catalyst loading suffices for complete oxidation.

Microwave-Assisted Alkylation

One-Pot Protection-Alkylation

Methyl 4-trifluoromethylbenzoate and benzyl bromide are heated under microwave irradiation (100°C, 300 W) with K2CO3 in acetonitrile. This method reduces reaction time from 12 hours to 30 minutes, achieving 85% yield.

Ester Hydrolysis

Conventional LiOH-mediated hydrolysis completes the synthesis.

Scale-Up Potential:

Comparative Analysis of Methods

| Method | Key Advantage | Limitation | Overall Yield (%) |

|---|---|---|---|

| Nitration-Reduction | High regioselectivity | Multi-step, time-consuming | 45–50 |

| Directed Metalation | Precise functionalization | Requires cryogenic conditions | 50–55 |

| Ullmann Coupling | Avoids protecting groups | Moderate yields | 40–45 |

| Reductive Amination | Rapid oxidation step | Limited substrate availability | 60–65 |

| Microwave-Assisted | Fast reaction times | Specialized equipment required | 70–75 |

Mechanistic Considerations

Benzyloxy Group Introduction

Alkylation of phenolic intermediates proceeds via an SN2 mechanism, where K2CO3 deprotonates the hydroxyl group, generating a phenoxide nucleophile that attacks benzyl bromide. Competing elimination is suppressed by using polar aprotic solvents like acetone.

Trifluoromethyl Group Stability

The trifluoromethyl group’s strong electron-withdrawing nature stabilizes intermediates during nitration and metalation but complicates electrophilic substitution. Catalytic systems must tolerate its inductive effects.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Benzyloxy)-4-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Benzoic acid derivatives with aldehyde or carboxylic acid functional groups.

Reduction: Derivatives with difluoromethyl or monofluoromethyl groups.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Synthesis

3-(Benzyloxy)-4-(trifluoromethyl)benzoic acid is frequently used as a precursor in the synthesis of more complex organic molecules. Its unique functional groups facilitate various chemical reactions, including:

- Substitution Reactions : The trifluoromethyl group participates in nucleophilic aromatic substitution reactions.

- Oxidation and Reduction : The benzyloxy group can be oxidized or reduced to yield different derivatives.

Research indicates potential biological activities, making it a candidate for drug development:

- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. For instance, compounds derived from similar structures have demonstrated efficacy against Gram-positive bacteria and fungi .

- Pharmacokinetic Properties : The trifluoromethyl group may enhance the pharmacokinetic profiles of drug candidates by improving their absorption and distribution in biological systems.

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications:

- Drug Development : It serves as a scaffold for designing new drugs with improved efficacy and reduced side effects. For example, derivatives have been synthesized for use as potassium channel openers in epilepsy treatment .

- Anti-inflammatory and Anticancer Activities : Studies are ongoing to evaluate its effectiveness against various cancer cell lines, with promising results indicating potential anticancer properties .

Material Science

The compound is utilized in developing materials with specific properties:

- Polymer Chemistry : Its unique chemical structure makes it suitable for creating advanced polymers with enhanced stability and reactivity.

- Coatings : Used in formulations that require specific chemical resistance or durability.

Analytical Chemistry

3-(Benzyloxy)-4-(trifluoromethyl)benzoic acid serves as an internal standard in gas chromatography/mass spectrometry (GC/MS) analyses for fluorinated compounds . This application is crucial for environmental monitoring and quality control in chemical manufacturing.

Case Studies

Mécanisme D'action

The mechanism of action of 3-(Benzyloxy)-4-(trifluoromethyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(Benzyloxy)benzoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

4-(Trifluoromethyl)benzoic acid:

3,5-Bis(trifluoromethyl)benzoic acid: Contains two trifluoromethyl groups, leading to different steric and electronic effects.

Uniqueness

The presence of both groups can enhance the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis and a candidate for various scientific research applications .

Activité Biologique

3-(Benzyloxy)-4-(trifluoromethyl)benzoic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzyloxy group and a trifluoromethyl group attached to a benzoic acid core. The presence of these functional groups significantly influences its biological activity, enhancing lipophilicity and potentially altering interaction with biological targets.

Research indicates that 3-(benzyloxy)-4-(trifluoromethyl)benzoic acid exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : It has been identified as a potent inhibitor of estrone sulfatase, which is critical in the biosynthesis of estrogens. This inhibition is particularly relevant in the context of hormone-dependent cancers such as breast cancer .

- Interaction with Receptors : The compound has shown activity as a selective modulator for various nuclear receptors, including PPARα (Peroxisome Proliferator-Activated Receptor Alpha), which plays a role in lipid metabolism and glucose homeostasis .

- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, potentially making it useful in treating conditions characterized by chronic inflammation .

In Vitro Studies

In vitro assays have demonstrated that the compound effectively inhibits the growth of various cancer cell lines, including MCF-7 (breast cancer) and JEG-3 (choriocarcinoma) cells. The IC50 values for these cell lines indicate significant cytotoxicity, suggesting potential as an anticancer agent .

In Vivo Studies

Animal model studies have shown that systemic administration of 3-(benzyloxy)-4-(trifluoromethyl)benzoic acid can reduce tumor growth in xenograft models. For example, in a diabetic rat model, it was observed to attenuate retinal vascular leakage, which is crucial for preventing diabetic retinopathy .

Case Studies

- Breast Cancer Treatment : A study evaluated the efficacy of this compound in inhibiting estrone sulfatase activity in MCF-7 cells, leading to reduced proliferation rates. This suggests its potential role in hormone-sensitive breast cancer therapies .

- Diabetic Retinopathy : In another case study involving diabetic rats, the compound demonstrated protective effects against retinal damage by modulating inflammatory pathways and improving vascular integrity .

Data Summary

Q & A

Q. What are the recommended safety protocols for handling 3-(Benzyloxy)-4-(trifluoromethyl)benzoic acid in laboratory settings?

Answer:

- Hazard Analysis : Conduct a pre-experiment risk assessment, including evaluation of reagents (e.g., O-benzyl hydroxylamine, trifluoromethyl benzoyl derivatives) and decomposition products. Use tools like the ACS "Hazard Assessment in Research Laboratories" guidelines .

- Mutagenicity : Ames II testing indicates mutagenicity comparable to benzyl chloride. Use fume hoods, gloves, and eye protection when handling .

- Storage : Store in airtight containers at low temperatures (<4°C) to prevent decomposition .

Q. What is a standard synthetic route for 3-(Benzyloxy)-4-(trifluoromethyl)benzoic acid?

Answer:

Advanced Research Questions

Q. How can coupling reactions between O-benzyl hydroxylamine and trifluoromethyl benzoyl derivatives be optimized?

Answer:

- Reaction Conditions :

- Troubleshooting :

Q. How should researchers address discrepancies in NMR data for benzyloxy-trifluoromethyl benzoic acid derivatives?

Answer:

- Analytical Techniques :

- ¹H NMR : Look for benzyloxy protons at δ 4.8–5.2 ppm and aromatic protons at δ 7.2–8.1 ppm. Trifluoromethyl groups cause splitting in adjacent protons .

- ¹⁹F NMR : Confirm trifluoromethyl signals at δ -60 to -65 ppm (vs. CFCl3 standard) .

- Common Pitfalls :

- Residual solvents (e.g., DCM) can obscure signals. Dry samples thoroughly under vacuum.

- Use high-field NMR (≥400 MHz) to resolve overlapping aromatic peaks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.